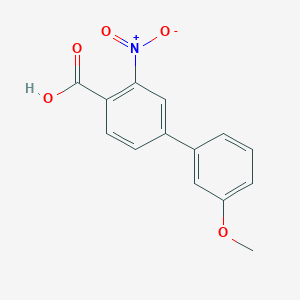

4-(3-Methoxyphenyl)-2-nitrobenzoic acid

Description

Significance of Benzoic Acid Derivatives in Contemporary Chemical Synthesis and Discovery

Benzoic acid and its derivatives are a cornerstone of organic chemistry, serving as versatile building blocks and key intermediates in the synthesis of a wide range of valuable compounds. aozunchem.comijcrt.org Their utility stems from the presence of the carboxylic acid functional group attached to an aromatic ring, which allows for a variety of chemical transformations. These compounds are not only integral to the production of dyes, perfumes, and polymers but are also of paramount importance in the pharmaceutical industry. aozunchem.com

Many benzoic acid derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.aiontosight.ai For instance, they are used in the synthesis of local anesthetics, antifungal drugs, and antihistamines. aozunchem.com The ability to modify the benzoic acid scaffold with various functional groups allows chemists to fine-tune the molecule's properties, leading to the development of new therapeutic agents and materials. The exploration of benzoic acid derivatives continues to be a vibrant area of research, with ongoing efforts to discover new synthetic methodologies and applications. ontosight.ai

Overview of Nitroaromatic Compounds in Advanced Organic Synthesis

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are another class of molecules with profound importance in organic synthesis. numberanalytics.com The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds valuable precursors for a multitude of chemical transformations. scielo.br For over a century, the chemistry of aromatic nitro compounds has been a subject of intense study, leading to significant advancements in understanding their reaction mechanisms. numberanalytics.com

One of the most critical applications of nitroaromatic compounds is their role as intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. numberanalytics.comresearchgate.net The nitro group can be readily reduced to an amino group, providing a gateway to a vast array of aniline (B41778) derivatives, which are themselves crucial building blocks in organic synthesis. numberanalytics.com Furthermore, the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups. numberanalytics.com The versatility of nitroaromatic compounds ensures their continued relevance in the development of new synthetic methods and the construction of complex molecular architectures. mdpi.com

The biological significance of nitroaromatic compounds is also well-established. Many compounds containing a nitro group exhibit a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. scielo.brnih.gov This has led to their incorporation into a number of approved drugs. scielo.br However, the biological activity of these compounds is often linked to the reduction of the nitro group, which can produce reactive intermediates. nih.gov

Positioning of 4-(3-Methoxyphenyl)-2-nitrobenzoic acid as a Research Target

"this compound" is a molecule that strategically combines the key features of both benzoic acid derivatives and nitroaromatic compounds. Its structure, featuring a benzoic acid core, a nitro group, and a methoxyphenyl substituent, makes it a compelling target for research. The interplay between these functional groups bestows the molecule with a unique chemical reactivity and potential for diverse applications.

Given the established importance of its constituent chemical classes, "this compound" is well-positioned as a valuable intermediate in organic synthesis and a potential scaffold for the development of new bioactive molecules. Its study contributes to the fundamental understanding of structure-activity relationships and the ongoing quest for new compounds with useful properties.

Table of Physicochemical Properties

| Property | Value |

| Molecular Formula | C14H11NO5 |

| Molecular Weight | 273.24 g/mol |

| CAS Number | 669002-29-3 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-20-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMBLHMABKKCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689161 | |

| Record name | 3'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669002-34-0 | |

| Record name | 3′-Methoxy-3-nitro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669002-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Methoxyphenyl 2 Nitrobenzoic Acid

Conventional Synthetic Pathways

Conventional methods for synthesizing 4-(3-Methoxyphenyl)-2-nitrobenzoic acid are typically multi-step processes that rely on classical organic reactions. These pathways are designed to build the molecule sequentially, carefully controlling the introduction of each functional group to ensure the correct final arrangement, or regiochemistry. The core of these conventional strategies is often a cross-coupling reaction to join the two aromatic rings.

Multi-step Synthesis Approaches

A plausible and common multi-step synthesis for this compound involves the formation of key intermediates followed by a palladium-catalyzed cross-coupling reaction. A representative sequence begins with a suitably substituted benzene (B151609) ring which is then elaborated to the final product.

One logical pathway involves:

Preparation of 4-bromo-2-nitrobenzoic acid : This key intermediate can be synthesized from precursors like 4-bromotoluene (B49008). The synthesis involves the oxidation of the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid. quora.comorgsyn.org To prevent side reactions during the subsequent coupling step, the carboxylic acid is often converted to an ester (e.g., a methyl or ethyl ester) through Fischer esterification.

Suzuki-Miyaura Cross-Coupling : The cornerstone of this synthesis is the Suzuki-Miyaura coupling reaction. libretexts.org This reaction creates the carbon-carbon bond between the two aryl rings. In this step, the prepared 4-bromo-2-nitrobenzoate (B13363513) ester is reacted with (3-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

Hydrolysis : The final step is the hydrolysis of the ester back to the carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the final product, this compound. orgsyn.org

An alternative route to the 4-bromo-2-nitrobenzoic acid intermediate starts from 2,5-dibromo-1-nitrobenzene. This method involves a low-temperature lithium-halogen exchange, reaction with dimethylformamide (DMF) to install a formyl group, and subsequent oxidation of the resulting aldehyde to the carboxylic acid.

| Step | Transformation | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Oxidation | KMnO₄ or Na₂Cr₂O₇, H₂SO₄ | Converts 4-bromotoluene to 4-bromobenzoic acid. |

| 2 | Nitration | HNO₃, H₂SO₄ | Introduces the nitro group. Positional control is critical. |

| 3 | Esterification | CH₃OH, H₂SO₄ (catalyst) | Protects the carboxylic acid during the coupling reaction. |

| 4 | Suzuki Coupling | (3-methoxyphenyl)boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Forms the C-C bond between the two aromatic rings. |

| 5 | Hydrolysis | NaOH(aq), then HCl(aq) | Converts the ester back to the final carboxylic acid. |

Regioselective Functionalization Strategies

The placement of the substituents on the benzoic acid ring is critical and dictated by the principles of electrophilic aromatic substitution. The carboxyl (-COOH) and nitro (-NO₂) groups are both deactivating and meta-directing, while halogen substituents (like -Br) are deactivating but ortho, para-directing. quora.comquora.com

Achieving the 4-substituted-2-nitrobenzoic acid pattern requires a careful synthetic strategy.

Direct nitration of benzoic acid predominantly yields m-nitrobenzoic acid. orgsyn.org

Direct nitration of 4-bromobenzoic acid yields primarily 4-bromo-3-nitrobenzoic acid because the ortho, para-directing bromo group and the meta-directing carboxyl group both direct the incoming nitro group to the 3-position. quora.comquora.com

To obtain the desired 2-nitro isomer, the synthesis must often start from a precursor where the directing effects align favorably. For instance, starting with toluene, nitration yields a mixture of ortho- and para-nitrotoluene. The ortho-nitrotoluene isomer can then be oxidized to 2-nitrobenzoic acid. youtube.com For the target molecule, a similar strategy using a pre-functionalized starting material like 4-bromo-2-nitrotoluene (B1266186) is a common approach to ensure the correct regiochemistry before forming the carboxylic acid and performing the cross-coupling. google.com

Starting Material Selection and Derivatization Routes

The success of the synthesis heavily relies on the selection of appropriate starting materials. For the Suzuki-Miyaura pathway, the two primary building blocks are an aryl halide and an organoboron compound.

Aryl Halide Component : 4-bromo-2-nitrobenzoic acid (or its ester derivative) is the ideal aryl halide. The carbon-bromine bond is sufficiently reactive for the oxidative addition step in the Suzuki coupling. While aryl chlorides are less expensive, they are generally less reactive. Aryl iodides are more reactive but also more costly. wisc.edu Derivatizing the carboxylic acid to an ester is a common tactic to prevent potential side reactions with the base used in the coupling. orgsyn.org

Organoboron Component : (3-methoxyphenyl)boronic acid is the standard organoboron reagent for this synthesis. Boronic acids are favored because they are generally stable to air and moisture, non-toxic, and readily available. libretexts.org The synthesis of arylboronic acids typically involves the reaction of a Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide, formed from 3-bromoanisole) with a trialkyl borate (B1201080) like trimethyl borate, followed by aqueous workup. youtube.comwisc.edu

Innovative and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and sustainable methods. For the synthesis of this compound, these innovations focus on improving the key C-C bond-forming step.

Catalytic Transformations for C-C and C-N Bond Formation

The formation of the C-C bond via the Suzuki-Miyaura reaction is a prime example of a catalytic transformation. libretexts.org The catalytic cycle allows for the reaction to proceed with only a small amount of the palladium catalyst, increasing atom economy and reducing metal waste.

The generally accepted mechanism for the Suzuki coupling involves three main steps: libretexts.org

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (4-bromo-2-nitrobenzoate), inserting itself into the carbon-bromine bond to form a palladium(II) species.

Transmetalation : The organoboron reagent ((3-methoxyphenyl)boronic acid), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

While C-C bond formation is central to this synthesis, related catalytic C-N bond-forming reactions have been developed for other structures. For example, copper-catalyzed reactions of nitroarenes with aryl boronic acids can form diarylamines, proceeding through a nitrosoarene intermediate. nih.gov However, for the synthesis of this compound, catalytic C-C coupling remains the most direct and relevant strategy.

| Component | Example | Function |

|---|---|---|

| Aryl Halide | Methyl 4-bromo-2-nitrobenzoate | Electrophilic partner in the coupling reaction. |

| Organoboron Reagent | (3-methoxyphenyl)boronic acid | Nucleophilic partner that provides the second aryl ring. |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the C-C bond formation through a catalytic cycle. |

| Ligand | Triphenylphosphine (PPh₃), Diphosphines | Stabilizes the palladium catalyst and modulates its reactivity. |

| Base | K₂CO₃, NaOH, K₃PO₄ | Activates the boronic acid for the transmetalation step. |

| Solvent | Toluene, Dioxane, Water/Ethanol (B145695) mixtures | Dissolves reactants and facilitates the reaction. |

Microwave-Assisted Synthesis Protocols

A significant innovation in synthetic chemistry is the use of microwave irradiation to drive reactions. quora.com Microwave-assisted synthesis offers a green chemistry approach by dramatically reducing reaction times, which in turn lowers energy consumption. nih.govnih.gov

For the Suzuki-Miyaura coupling step, microwave heating has proven highly effective. Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. nih.govacs.org This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase. The use of microwave irradiation has been successfully applied to Suzuki couplings in aqueous media, further enhancing the green credentials of the process by using an environmentally benign solvent. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Hours (e.g., 6-24 h) | Minutes (e.g., 2-15 min) nih.gov |

| Energy Source | Oil bath, heating mantle | Microwave reactor |

| Heating Mechanism | Conduction and convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) |

| Typical Yields | Good to excellent | Often comparable or improved yields nih.gov |

| "Green" Advantage | Lower | Higher (reduced energy use, faster process) |

Synthesis of Precursors and Intermediates

The successful synthesis of this compound hinges on the efficient preparation of its key precursors: a 2-nitrobenzoic acid scaffold and a reactive form of the 3-methoxyphenyl (B12655295) moiety.

The 2-nitrobenzoic acid core can be synthesized through several established methods. A common approach is the nitration of benzoic acid. However, direct nitration of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid predominantly yields the meta-isomer. truman.eduquora.comorgsyn.org To achieve the desired ortho-nitro substitution, specific strategies are employed. One method involves the nitration of a protected benzoic acid derivative to influence the regioselectivity. Another approach is the oxidation of o-nitrotoluene.

A more direct route to a suitable precursor is the synthesis of a 4-halo-2-nitrobenzoic acid, which can then undergo a cross-coupling reaction. For instance, 4-bromo-2-nitrobenzoic acid is a commercially available intermediate that can be synthesized from 4-bromobenzoic acid through nitration.

The introduction of the 3-methoxyphenyl group is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction. nih.gov This reaction involves the coupling of an organoboron compound with an organohalide.

For the synthesis of this compound, 3-methoxyphenylboronic acid is the key reagent. It can be prepared from m-bromoanisole through a lithium-halogen exchange followed by reaction with a borate ester. chemicalbook.com

Table 2: Synthesis of 3-Methoxyphenylboronic Acid

| Starting Material | Reagents | Key Steps |

| m-Bromoanisole | 1. n-Butyllithium 2. Trimethyl borate 3. Acidic workup | 1. Lithiation at low temperature (-70 °C) 2. Borylation 3. Hydrolysis to the boronic acid chemicalbook.com |

The Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid with a 4-halo-2-nitrobenzoic acid derivative, such as 4-bromo-2-nitrobenzoic acid, in the presence of a palladium catalyst and a base, yields the desired this compound. Recent advancements have even shown that nitroarenes themselves can act as electrophilic coupling partners in Suzuki-Miyaura reactions, potentially offering an alternative pathway. acs.orgthieme.demdpi.com

Catalyst and Ligand: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often employ bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to improve catalytic activity for sterically demanding substrates. mdpi.comorganic-chemistry.orgnih.gov For particularly challenging couplings, specialized catalyst systems have been developed. nih.govorganic-chemistry.orgresearchgate.net In some cases, ligand-free palladium on carbon (Pd/C) has been used effectively, offering the advantage of easier catalyst recovery and reuse. pku.edu.cn

Base and Solvent: The choice of base and solvent system is also critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), while common solvents include toluene, dioxane, and aqueous mixtures. nih.govtcichemicals.com The selection is often empirical and needs to be optimized for the specific substrates. For instance, a study on sterically hindered substrates found that t-BuOK in dioxane was a highly effective combination. organic-chemistry.org

Reaction Conditions: Temperature and reaction time are important parameters to control. Microwave irradiation has been shown to accelerate Suzuki-Miyaura reactions, often in conjunction with flow reactors. acsgcipr.org Machine learning algorithms are also being employed to rapidly optimize reaction conditions by exploring a vast parameter space. chemistryviews.orgnih.gov

Table 3: Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Options | Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd/C | Pre-catalyst stability and activity. organic-chemistry.orgpku.edu.cn |

| Ligand | Phosphines (e.g., PPh₃, Buchwald ligands), NHCs | Steric bulk and electron-donating properties to enhance catalytic turnover for hindered substrates. organic-chemistry.orgnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK | Strength and solubility of the base can significantly impact reaction rate and yield. organic-chemistry.orgnih.gov |

| Solvent | Toluene, Dioxane, THF, Ethanol/Water | Solubilizes reactants and influences catalyst activity. nih.govpku.edu.cn |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to decomposition. |

By systematically optimizing these parameters, the synthesis of this compound can be made more efficient, cost-effective, and scalable.

Mechanistic Investigations of Reactions Involving 4 3 Methoxyphenyl 2 Nitrobenzoic Acid

Reaction Kinetic Studies

Specific kinetic studies detailing the reaction rates for 4-(3-methoxyphenyl)-2-nitrobenzoic acid are not extensively documented in publicly available literature. However, kinetic analysis of related reactions provides insight into the probable behavior of this molecule. For instance, the kinetics of nucleophilic aromatic substitution on nitro-activated aromatic rings, such as in 2-nitrothiazoles, have been shown to follow a two-step mechanism. rsc.org The reaction rates are influenced by the nature of the nucleophile and the solvent. rsc.org

In reactions involving the carboxylic acid moiety, the acidity of the proton is a key kinetic factor. The presence of the electron-withdrawing nitro group is known to increase the acidity of benzoic acid, making the conjugate base more stable. chemicalbook.com For 3-nitrobenzoic acid, the pKa is approximately 3.47, which is about ten times more acidic than unsubstituted benzoic acid. chemicalbook.com This enhanced acidity will influence the kinetics of any acid-base reactions and subsequent nucleophilic attacks on the carbonyl carbon.

Kinetic experiments on the reaction of similar oxazolinones with radicals have shown a first-order reaction rate with respect to the oxazolinone, suggesting the formation of an intermediate is the rate-limiting step. researchgate.net While not directly analogous, this highlights the complex kinetic profiles that can emerge from molecules with multiple reactive sites.

Elucidation of Reaction Intermediates

The synthesis and subsequent reactions of this compound proceed through several key intermediates. The formation of the central biaryl structure itself, likely via a copper-catalyzed Ullmann reaction or a palladium-catalyzed Suzuki coupling, involves distinct organometallic intermediates.

In the classic Ullmann condensation, which couples two aryl halides, the mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.orgslideshare.net The reaction begins with the formation of a copper(I) species which undergoes oxidative addition with an aryl halide. organic-chemistry.org This is followed by a second oxidative addition or a related process and subsequent reductive elimination to form the new carbon-carbon bond. organic-chemistry.org For Ullmann-type cross-coupling reactions (e.g., C-O or C-N bond formation), intermediates such as copper(I) alkoxides or amides are generated in situ, which then react with the aryl halide. wikipedia.org

During the reduction of the nitro group, a well-established sequence of intermediates is formed. The transformation of the nitro group (-NO₂) to an amino group (-NH₂) typically proceeds through the corresponding nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates before the final amine is produced. These intermediates are generally highly reactive and are not isolated under typical reaction conditions.

Mechanistic Pathways of Nitration and Aromatic Substitutions

The structure of this compound is the result of aromatic substitution reactions. Its synthesis likely involves a cross-coupling reaction to form the biaryl bond, a key aromatic substitution.

The Ullmann reaction provides a pathway for the synthesis of such biaryl compounds. nih.gov Traditionally, this reaction requires harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov The mechanism involves the coupling of an aryl halide with a copper reagent. organic-chemistry.org Modern protocols have improved upon these conditions, utilizing soluble copper catalysts with specific ligands to facilitate the reaction at lower temperatures. wikipedia.org The general mechanism for Ullmann-type reactions can involve a catalytic cycle where copper is oxidized to a transient Cu(III) state before reductive elimination forms the product. organic-chemistry.org

Table 1: Illustrative Conditions for Ullmann-Type Coupling Reactions

| Reactants | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Halides (I, Br) & Amidine Hydrochlorides | CuI / L19 | Cs₂CO₃ | DMF | Optimized | Moderate to Good | nih.gov |

| Sterically Hindered Phenols & Aryl Halides (I, Br) | CuI / Picolinic acid (L25) | K₃PO₄ | DMSO | 110 °C | Not Specified | nih.gov |

| 4-Iodotoluene & Pyrazole | CuI / L13 | K₂CO₃ | Dioxane | 110 °C | Not Specified | nih.gov |

This table presents generalized conditions from the literature for similar reaction types and is for illustrative purposes.

While the title compound is already nitrated, the nitration of aromatic rings is a classic example of electrophilic aromatic substitution. The mechanism involves the generation of the nitronium ion (NO₂⁺) from nitric acid, typically using sulfuric acid as a catalyst. This powerful electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (like HSO₄⁻) then removes a proton from the ring to restore aromaticity and yield the nitroaromatic product. prepchem.com In a molecule like 3-methoxybenzoic acid, the methoxy (B1213986) group (an activating ortho-, para-director) and the carboxylic acid group (a deactivating meta-director) would compete to direct the position of the incoming nitro group.

Investigation of Reductive Transformations of the Nitro Group

The nitro group of this compound is a versatile functional group that can be readily reduced to an amine. This transformation is a cornerstone in the synthesis of many pharmaceutical compounds and dyes. google.com The resulting 2-amino-4-(3-methoxyphenyl)benzoic acid is a valuable synthetic intermediate.

Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation is a common and clean method, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. googleapis.comnih.gov Another widely used method involves the use of metals in acidic media, such as iron powder with ammonium (B1175870) chloride or hydrochloric acid. nih.gov This method is often preferred in industrial settings due to its lower cost. The general reaction pathway involves the transfer of six electrons and six protons to the nitro group.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|

| Fe / NH₄Cl | Methyl 4-(3-chloropropoxy)-2-nitrobenzoate | Not Specified | 91.5% | nih.gov |

| H₂ (5-6 kg), Pd/C | 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoic acid | 35-40 °C, Ethyl acetate | 90% | googleapis.com |

| Hydrazine (B178648) Hydrate (B1144303), Fe₂O₃, Al₂O₃, C | 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoic acid | 50 °C, Methanol/Water | Not Specified | googleapis.com |

| (EtO)₃SiH, FeI₂, Photocatalyst | Nitrobenzene | 65 °C, Blue LEDs | Good | researchgate.net |

This table is illustrative, showing conditions used for structurally related nitroaromatic compounds.

Mechanistically, these reductions proceed stepwise through nitroso and hydroxylamine intermediates. The choice of reducing agent can sometimes allow for the isolation of these intermediates, although they are typically converted directly to the amine. researchgate.net

Studies on Carboxylic Acid Reactivity

The carboxylic acid functional group in this compound dictates much of its chemical behavior. Its reactivity is primarily characterized by the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon. ijesm.co.in

The presence of two electron-withdrawing groups on the benzoic acid ring (the nitro group and the aryl substituent) significantly increases the acidity of the carboxyl proton compared to unsubstituted benzoic acid. chemicalbook.com This makes the deprotonation by a base a very favorable process.

The carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. This leads to classic carboxylic acid reactions such as:

Esterification: Reaction with an alcohol, usually under acidic catalysis, to form an ester. ijesm.co.in

Amide Formation: Reaction with an amine to form an amide, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride) or high temperatures. ijesm.co.in

Conversion to Acyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to produce a highly reactive acyl chloride.

The reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > esters > amides > carboxylates. libretexts.org To drive reactions that are energetically unfavorable (e.g., converting a carboxylate to a thioester), coupling to an energy-releasing reaction is necessary. libretexts.org The high acidity of the carboxyl group can also interfere with reactions carried out in a basic medium, as the base will be neutralized first. ijesm.co.in Therefore, nucleophilic attack on the carbonyl carbon is often performed under acidic conditions where the carbonyl oxygen is protonated, increasing the electrophilicity of the carbon. ijesm.co.in

Advanced Spectroscopic and Structural Analysis of 4 3 Methoxyphenyl 2 Nitrobenzoic Acid

In-Depth Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. For 4-(3-Methoxyphenyl)-2-nitrobenzoic acid, both ¹H and ¹³C NMR would provide critical information about the connectivity of atoms and the spatial arrangement of the phenyl rings.

The conformation of biphenyl (B1667301) systems like this compound is primarily defined by the dihedral angle between the two aromatic rings. This rotation is often hindered by the presence of ortho substituents, a phenomenon known as atropisomerism. In this molecule, the nitro group at the 2-position and the carboxylic acid group create significant steric hindrance, which would be expected to force the two phenyl rings into a non-planar conformation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on both aromatic rings. The protons on the 2-nitrobenzoic acid moiety would likely appear as a complex multiplet system due to their coupling. The protons on the 3-methoxyphenyl (B12655295) ring would also exhibit characteristic splitting patterns. The methoxy (B1213986) group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, often at a downfield chemical shift (>10 ppm), and its observation can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield shift (typically >165 ppm). The carbon atoms attached to the electron-withdrawing nitro group and the electron-donating methoxy group would show significant shifts from those of unsubstituted benzene (B151609). The quaternary carbons, including the one linking the two phenyl rings, would also be identifiable.

| Predicted ¹H NMR Data for this compound |

| Proton |

| Carboxylic Acid (-COOH) |

| Aromatic Protons |

| Methoxy Protons (-OCH₃) |

| Predicted data based on analogous compounds. |

| Predicted ¹³C NMR Data for this compound |

| Carbon |

| Carboxylic Acid (-COOH) |

| Aromatic Carbons |

| Methoxy Carbon (-OCH₃) |

| Predicted data based on analogous compounds. |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers valuable insights into the functional groups and intermolecular interactions, particularly hydrogen bonding, within a molecule.

For this compound, the vibrational spectra would be dominated by bands corresponding to the carboxylic acid, nitro, and methoxy groups, as well as the vibrations of the aromatic rings.

FTIR Spectroscopy: The FTIR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is formed through strong intermolecular hydrogen bonds. The C=O stretching vibration of the carboxylic acid would appear as an intense band around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. The aromatic ring vibrations would also be prominent in the Raman spectrum.

Hydrogen Bonding and Molecular Interactions: In the solid state, benzoic acids typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net It is highly probable that this compound would also exhibit this dimeric structure. The position and shape of the O-H and C=O stretching bands in the FTIR spectrum can provide information about the strength of these hydrogen bonds. In some cases, intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen of the ortho-nitro group could be considered, though intermolecular dimerization is generally more favorable for benzoic acids. quora.com

| Predicted Vibrational Frequencies for this compound |

| Vibrational Mode |

| O-H stretch (carboxylic acid dimer) |

| C=O stretch (carboxylic acid) |

| NO₂ asymmetric stretch |

| NO₂ symmetric stretch |

| C-O-C asymmetric stretch (methoxy) |

| C-O-C symmetric stretch (methoxy) |

| Predicted data based on general vibrational frequencies of functional groups. |

X-ray Crystallography of this compound and its Co-crystals for Supramolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Co-crystals and Supramolecular Interactions: The formation of co-crystals of this compound with other molecules, known as coformers, could lead to novel supramolecular architectures with potentially altered physicochemical properties. The carboxylic acid group is an excellent hydrogen bond donor, and the nitro and methoxy groups can act as hydrogen bond acceptors. This makes the molecule a versatile component for crystal engineering.

| Common Supramolecular Synthons in Benzoic Acid Co-crystals |

| Synthon |

| Carboxylic Acid Dimer |

| Carboxylic Acid-Pyridine |

| Carboxylic Acid-Amide |

| C-H···O Interactions |

| Based on studies of related benzoic acid co-crystals. |

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule and for studying its fragmentation patterns, which can aid in structure elucidation and isomer differentiation.

For this compound (C₁₄H₁₁NO₅), the molecular ion peak ([M]⁺˙) would be expected in the mass spectrum. The fragmentation of this molecule under electron ionization (EI) would likely proceed through several characteristic pathways.

Predicted Fragmentation Pathways:

Loss of functional groups: Initial fragmentation could involve the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), or the hydroxyl radical from the carboxylic acid (-OH, 17 Da).

Decarboxylation: The loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation pathway for benzoic acids.

Cleavage of the biphenyl bond: The bond connecting the two phenyl rings could cleave, leading to fragment ions corresponding to each of the substituted benzene rings.

Rearrangements: McLafferty-type rearrangements could also occur, especially involving the ortho-nitro and carboxylic acid groups.

The study of fragmentation patterns of related nitroaromatic compounds and carboxylic acids supports these predictions. researchgate.netnih.gov HRMS would allow for the determination of the exact mass of the parent ion and its fragments, confirming their elemental formulas and helping to distinguish between different fragmentation pathways.

| Predicted Key Fragment Ions in the Mass Spectrum of this compound |

| m/z |

| [M]⁺˙ |

| [M-17]⁺ |

| [M-31]⁺ |

| [M-45]⁺ |

| [M-46]⁺ |

| Predicted fragmentation based on the structure and general fragmentation rules. |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. The parent molecule, this compound, is not inherently chiral. However, due to the steric hindrance of the ortho substituents, rotation around the biphenyl bond is restricted. If the energy barrier to rotation is high enough, it could be possible to resolve the molecule into its enantiomers (atropisomers). In such a case, CD spectroscopy would be a valuable tool to characterize the individual enantiomers and study their chiroptical properties.

If chiral derivatives of this compound were synthesized, for instance, by introducing a chiral center elsewhere in the molecule, CD spectroscopy would be essential for confirming their enantiomeric purity and studying their conformational preferences in solution. As no information on chiral derivatives was found in the literature search, this section remains speculative.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are foundational for understanding the electronic nature of a molecule. rsc.orgacs.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular interactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govrsc.org

Table 1: Illustrative Example of HOMO-LUMO Energy Data for Related Aromatic Acids This table presents hypothetical data based on typical values for similar compounds to demonstrate the format and is NOT actual data for 4-(3-Methoxyphenyl)-2-nitrobenzoic acid.

| Computational Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.15 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.70 | Indicator of chemical reactivity and stability nih.gov |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding intermolecular interactions. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons, which are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP analysis would likely show strong negative potential around the oxygen atoms of the nitro (-NO₂) and carboxylic acid (-COOH) groups, highlighting these as primary sites for hydrogen bonding. nih.gov The aromatic rings would exhibit a more complex potential distribution, influenced by the competing electronic effects of the substituents. This analysis is crucial for predicting how the molecule interacts with solvents and biological receptors. nih.gov

Theoretical vibrational analysis, performed using methods like DFT, calculates the frequencies and intensities of a molecule's fundamental vibrational modes. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to provide a definitive assignment of spectral bands. nih.govresearchgate.net

For this compound, key predicted vibrations would include:

O-H stretching of the carboxylic acid group, typically a broad band.

C=O stretching of the carboxylic acid, a strong absorption. scirp.org

Asymmetric and symmetric stretching of the nitro group, which are characteristic and strong absorptions. scirp.orgyoutube.comacs.org

C-O-C stretching of the methoxy (B1213986) group. openaccesspub.org

C-H stretching and bending modes of the aromatic rings.

C=C stretching within the aromatic rings.

Comparing calculated spectra with experimental data helps confirm the molecular structure and provides insight into the strength of intermolecular interactions, such as the hydrogen bonding in the dimeric form of the carboxylic acid.

Table 2: Example of Predicted Vibrational Frequencies for Key Functional Groups This table shows typical frequency ranges for the functional groups present in the target molecule and is for illustrative purposes only.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Carboxylic Acid | ν(C=O) | ~1700-1750 |

| Nitro Group | ν_as(NO₂) | ~1530-1560 scirp.org |

| Nitro Group | ν_s(NO₂) | ~1340-1360 scirp.org |

| Methoxy Group | ν(C-O) | ~1250-1290 |

| Carboxylic Acid | ν(O-H) | ~3400-3600 (monomer) |

Molecular Dynamics (MD) Simulations of Conformation and Solvent Interactions

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations model the molecule and its surrounding environment (like water or another solvent) using classical mechanics, allowing researchers to observe its dynamic behavior. unimi.itproquest.com

Docking Studies with Biological Macromolecules (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. japer.in This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Given the structural similarity of this compound to certain non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen, a plausible hypothetical target for docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.comwikipedia.org These enzymes are key targets for anti-inflammatory drugs. nih.gov

Docking simulations would place the this compound molecule into the active site of a COX enzyme and calculate a "docking score," which estimates the binding affinity. The simulation would also predict the specific interactions responsible for binding, such as:

Hydrogen bonds between the carboxylic acid group and key amino acid residues like Arginine (Arg) or Tyrosine (Tyr) in the active site. japer.inmdpi.com

Hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues in the protein.

Electrostatic interactions involving the polar nitro group.

These predicted binding modes can provide a rationale for potential biological activity and guide the design of more potent or selective analogues. nih.govmdpi.com

Table 3: Illustrative Docking Results for a Hypothetical Ligand in a COX-2 Active Site This data is purely exemplary to demonstrate how docking results are presented and does not represent real experimental outcomes for this compound.

| Parameter | Illustrative Finding | Implication |

| Binding Affinity (Score) | -8.5 kcal/mol | A strong negative value suggests favorable binding. |

| Key H-Bond Interactions | Arg120, Tyr355 | Anchors the ligand in the active site via its carboxylate. mdpi.com |

| Key Hydrophobic Contacts | Val349, Leu352, Phe518 | Stabilizes the biphenyl (B1667301) core within a hydrophobic pocket. japer.inmdpi.com |

| Predicted Binding Mode | Carboxylic acid group oriented towards the catalytic site. | Suggests a potential mechanism of action (e.g., competitive inhibition). |

Interaction Fingerprint Analysis

The study of non-covalent interactions is crucial for understanding the behavior of molecules in biological and chemical systems. nih.gov Interaction Fingerprint (IFP) analysis is a powerful computational method used to encode and analyze the complex patterns of non-covalent interactions between a ligand and a target, typically a protein. nih.govresearchgate.net This technique transforms the three-dimensional structural information of interactions into a one-dimensional bitstring, allowing for efficient comparison and analysis of binding modes across different complexes. nih.govresearchgate.net

The process begins with the identification of all significant non-covalent contacts between the ligand, in this case, this compound, and a hypothetical receptor binding pocket. These interactions can include hydrogen bonds, hydrophobic contacts, salt bridges, π-π stacking, and cation-π interactions. Each specific type of interaction with a particular amino acid residue in the binding site is then encoded as a specific bit in the fingerprint. researchgate.net

For instance, a hypothetical interaction fingerprint for this compound bound to a kinase active site could be generated. The key functional groups of the molecule—the carboxylic acid, the nitro group, and the methoxy-substituted phenyl ring—would be analyzed for their contacts.

Carboxylic Acid Group: Likely to form hydrogen bonds with donor residues like Arginine or Lysine, or a salt bridge if deprotonated. It could also interact with backbone amide hydrogens.

Nitro Group: The oxygen atoms can act as hydrogen bond acceptors.

Methoxyphenyl Ring: The aromatic ring can engage in π-π stacking with residues like Phenylalanine, Tyrosine, or Tryptophan. The methoxy group's oxygen can be a hydrogen bond acceptor, while the methyl group can make hydrophobic contacts.

A simplified, hypothetical interaction fingerprint is presented below to illustrate the concept.

| Receptor Residue | Interaction Type | Ligand Group Involved | Bit Position (Hypothetical) | Status (1=On, 0=Off) |

|---|---|---|---|---|

| Arg121 | Hydrogen Bond (Donor) | Carboxylic Acid | 001 | 1 |

| Lys45 | Salt Bridge | Carboxylic Acid | 002 | 1 |

| Leu78 | Hydrophobic | Phenyl Ring | 003 | 1 |

| Phe90 | π-π Stacking | Phenyl Ring | 004 | 1 |

| Asn110 | Hydrogen Bond (Acceptor) | Nitro Group | 005 | 1 |

| Val33 | Hydrophobic | Methoxy Group | 006 | 1 |

| Tyr92 | π-π Stacking | Phenyl Ring | 007 | 0 |

This type of analysis is instrumental in virtual screening campaigns and for understanding structure-activity relationships (SAR). By comparing the IFPs of a series of analogs, researchers can identify the key interactions that are essential for biological activity. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating reaction mechanisms, allowing for the detailed study of reaction pathways and the characterization of transient structures like transition states. For a molecule such as this compound, which is typically synthesized through a multi-step process, these methods can offer profound insights into reaction feasibility, kinetics, and potential side reactions.

A plausible synthetic route involves a Suzuki coupling reaction between a boronic acid derivative and a halogenated nitrobenzoate, followed by other functional group manipulations. Let's consider the key Suzuki coupling step as a subject for analysis. Reaction pathway modeling for this step would involve:

Mapping the Potential Energy Surface (PES): Using quantum mechanical methods like Density Functional Theory (DFT), the energy of the system is calculated for a series of molecular geometries that represent the progression from reactants to products.

Identifying Stationary Points: Reactants, intermediates, transition states, and products are located as stationary points on the PES.

Transition State (TS) Search: Sophisticated algorithms are used to locate the exact geometry of the transition state, which represents the highest energy barrier along the reaction coordinate.

Frequency Calculation: This analysis confirms the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the located TS is correct for the reaction of interest.

For the synthesis of this compound, a critical step could be the nitration of a precursor. Computational modeling could compare different nitrating conditions, determining the activation energies for the formation of different regioisomers and helping to predict the observed regioselectivity. The calculated energy barriers (activation energies) provide a quantitative measure of the reaction rate, guiding the optimization of reaction conditions such as temperature and catalyst choice.

Below is a hypothetical data table summarizing the results of a computational study on a key synthetic step.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

|---|---|---|---|

| Suzuki Coupling: Oxidative Addition | DFT (B3LYP/6-31G) | 15.2 | Pd-C: 2.15, Pd-Br: 2.50 |

| Suzuki Coupling: Transmetalation | DFT (B3LYP/6-31G) | 12.8 | Pd-C: 2.05, B-O: 1.55 |

| Suzuki Coupling: Reductive Elimination | DFT (B3LYP/6-31G*) | 9.5 | C-C (forming): 2.20 |

| Aromatic Nitration (ortho to COOH) | DFT (M06-2X/def2-TZVP) | 22.5 | C-N (forming): 1.98 |

Computational Prediction of Novel Synthetic Routes

The de novo design of synthetic pathways using computational tools is a frontier in chemical research. These approaches leverage vast databases of known chemical reactions and sophisticated algorithms to propose novel and efficient routes to a target molecule. For this compound, such tools could identify synthetic strategies that are more cost-effective, higher-yielding, or more environmentally benign than established methods.

The process of computational route prediction generally involves:

Retrosynthesis Analysis: The target molecule is recursively broken down into simpler, commercially available precursors. Computer-Aided Synthesis Design (CASD) programs use a set of predefined chemical rules or machine learning models to identify strategic bond disconnections.

Reaction Prediction: In the forward direction, algorithms predict the likely products of a given set of reactants and conditions. This can be used to validate the steps proposed by retrosynthesis or to explore entirely new chemical transformations.

For this compound, a retrosynthetic analysis program might propose several high-level disconnections:

C-C Bond Disconnection: Breaking the bond between the two phenyl rings, suggesting a cross-coupling reaction like Suzuki, Stille, or Negishi coupling as the key step.

C-N Bond Disconnection: Disconnecting the nitro group, suggesting a late-stage nitration of a 4-(3-methoxyphenyl)benzoic acid precursor.

C-C (Carboxyl) Bond Disconnection: Suggesting the introduction of the carboxylic acid group via methods like carboxylation of an organometallic intermediate or oxidation of a methyl group.

These computational predictions can uncover non-intuitive or overlooked synthetic strategies, stimulating experimental investigation into new chemical space. The table below outlines potential synthetic routes that could be proposed by such a computational platform.

| Proposed Route ID | Key Disconnection Strategy | Proposed Key Reaction | Starting Materials | Estimated Number of Steps |

|---|---|---|---|---|

| R-01 | Aryl-Aryl C-C Bond | Suzuki Coupling | 2-Bromo-6-nitrobenzoic acid, (3-Methoxyphenyl)boronic acid | 3 |

| R-02 | Aryl C-N Bond (Nitration) | Electrophilic Aromatic Nitration | 4-(3-Methoxyphenyl)benzoic acid | 2 |

| R-03 | Aryl-Aryl C-C Bond | Ullmann Condensation | 2-Iodobenzoic acid, 1-Bromo-3-methoxybenzene | 4 |

| R-04 | Aryl C-COOH Bond | Grignard Carboxylation | 1-(3-Methoxyphenyl)-3-bromobenzene (multistep precursor) | 5+ |

By integrating these advanced computational techniques, chemists can accelerate the discovery and optimization of synthetic pathways, moving beyond traditional methods to explore a wider range of chemical possibilities.

In Vitro Biological Activity and Molecular Target Identification Research

Investigation of Enzymatic Inhibition Profiles

The inhibitory potential of 4-(3-Methoxyphenyl)-2-nitrobenzoic acid has been assessed against several key enzymes implicated in various pathological conditions.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolic pathways of monoamine neurotransmitters. wikipedia.org The dysregulation of these enzymes is associated with neurological disorders. wikipedia.org Studies on derivatives of 4-(3-nitrophenyl)thiazol-2-ylhydrazone have shown that specific structural features can lead to selective inhibition of the human monoamine oxidase-B (hMAO-B) isoform. nih.gov For instance, the presence of a hydrazothiazole nucleus with a meta-substituted nitro group on the phenyl ring is a significant pharmacophoric element for achieving selective and reversible hMAO-B inhibition. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govmdpi.com Research into related compounds has provided insights into potential inhibitory activities. For example, the natural alkaloid boldine has been shown to inhibit both AChE and BChE, with IC50 values of 372 µmol/l and 321 µmol/l, respectively, indicating a noncompetitive mechanism of inhibition. nih.gov Furthermore, certain thiazolylhydrazone derivatives have been identified as dual-target-directed agents, acting on both MAO-B and AChE. nih.gov

Other Enzyme Families (e.g., β-Secretase)

β-Secretase (BACE1) is a primary therapeutic target for Alzheimer's disease as it is involved in the production of amyloid-β peptide. nih.govrsc.org While direct studies on this compound are not specified, the broader context of enzyme inhibition research suggests that novel compounds are continuously being evaluated for their effects on such critical enzymes. researchgate.net The development of potent and selective BACE1 inhibitors remains a significant challenge in medicinal chemistry. researchgate.net

Antimicrobial (Antibacterial, Antifungal) Activity against Specific Strains (In Vitro)

The potential of this compound and related structures as antimicrobial agents has been a subject of in vitro evaluation against various microbial strains.

Mechanism of Action at the Cellular/Molecular Level

The mechanisms through which antimicrobial agents exert their effects are diverse, including interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, disruption of metabolic pathways, or compromising membrane function. creative-biolabs.comlumenlearning.com For instance, some antibacterial drugs target the biosynthesis of peptidoglycan, making bacterial cells susceptible to osmotic lysis. lumenlearning.com Others may inhibit enzymes essential for folic acid synthesis, thereby halting bacterial growth. lumenlearning.com The specific molecular interactions of this compound with microbial targets are a key area of ongoing research to elucidate its precise mechanism of action.

Structure-Activity Relationships (SAR) in Antimicrobial Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its antimicrobial efficacy. nih.gov For example, in a series of amino/nitro-substituted 3-arylcoumarins, it was found that a nitro substituent at the 6-position of the coumarin moiety was crucial for antibacterial activity against Staphylococcus aureus. nih.gov Conversely, the introduction of an amino substituent appeared to diminish this activity. nih.gov Similarly, studies on quinazolinone derivatives have highlighted the importance of this scaffold in developing novel antibacterial agents. researchgate.net Such SAR insights are vital for the rational design and optimization of new antimicrobial compounds based on the this compound framework.

In Vitro Cytotoxicity and Apoptosis Induction in Cell Lines (Non-Clinical)

The evaluation of a compound's cytotoxic effect and its ability to induce apoptosis are fundamental first steps in assessing its potential as a therapeutic agent, particularly in the context of oncology research. These studies are typically performed on a variety of human cancer cell lines.

Cell viability assays are employed to measure the dose-dependent cytotoxic effects of a compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. In this assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of living cells.

Currently, specific data from MTT assays or other cell viability studies for this compound on various cancer cell lines are not available in the public domain. Research on structurally related nitroaromatic compounds has shown that the presence of a nitro group can be a structural alert for potential cytotoxicity, which is often evaluated in human breast and ovarian cancer cell lines. nih.gov For instance, studies on other benzoic acid derivatives, such as 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, have demonstrated significant suppression of cell viability in MCF-7 and MDA-MB-468 breast cancer cells. nih.gov However, without direct experimental evidence, the cytotoxic potential of this compound remains undetermined.

Beyond general cytotoxicity, understanding the specific mechanisms by which a compound affects cancer cells is crucial. A key mechanism of interest is the induction of apoptosis, or programmed cell death. Apoptosis is a controlled process of cell self-destruction that is often dysregulated in cancer. Compounds that can trigger this process are of significant therapeutic interest.

As with cytotoxicity, there is currently a lack of published research specifically investigating the mechanisms of cellular impact, including apoptosis induction, for this compound. For other benzoic acid derivatives, such as 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, research has shown the induction of cell-cycle arrest and apoptosis in breast cancer cells, with increased caspase-3 activity being a key indicator. nih.gov Whether this compound shares similar properties is a subject for future investigation.

Receptor Binding and Modulation Studies (In Vitro)

To identify the molecular targets of a compound, in vitro receptor binding and modulation assays are essential. These studies determine if a compound interacts with specific receptors, and if so, whether it acts as an agonist, antagonist, or modulator. This information is vital for understanding the compound's mechanism of action and potential therapeutic applications.

There is no available data from in vitro receptor binding and modulation studies for this compound in the current scientific literature. Therefore, its receptor interaction profile and any potential modulatory effects on specific cellular receptors are presently unknown.

Exploration of Antioxidant Properties (In Vitro)

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, which are implicated in a variety of diseases, including cancer. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to assess these properties.

Specific studies evaluating the in vitro antioxidant properties of this compound have not been reported. Research on a related compound, 4-Hydroxy-3-methoxy-5-nitrobenzoic acid, has demonstrated dose-dependent scavenging effects on free radicals in a DPPH assay, indicating moderate antioxidant activity. The presence and position of hydroxyl and methoxy (B1213986) groups on the benzoic acid structure are known to influence antioxidant capabilities. However, the antioxidant capacity of this compound itself has yet to be experimentally determined.

Derivatization and Analog Development Strategies

Design Principles for Modifying the Benzoic Acid Scaffold

The benzoic acid portion of the molecule is a primary target for modification due to the diverse functionalities that can be derived from the carboxylic acid group. The key design principles revolve around modulating the acidity, polarity, and steric bulk of this region.

Carboxylic Acid Bioisosteres : The carboxylic acid group is often a source of metabolic instability or undesirable physicochemical properties. A common strategy is to replace it with bioisosteres—functional groups that retain similar biological activity. Tetrazoles are a classic example, offering a similar acidic pKa and spatial arrangement of hydrogen bond acceptors. Other potential replacements include hydroxamic acids or acylsulfonamides.

Modulation of Acidity and Polarity : Converting the carboxylic acid to esters or amides removes the acidic proton, increases lipophilicity, and introduces new hydrogen bond donor/acceptor sites. organic-chemistry.org This can significantly impact cell membrane permeability and target engagement.

Conformational Constraint : The biphenyl (B1667301) linkage allows for rotational freedom. Introducing bulky substituents near the carboxylic acid or the nitro group can restrict this rotation, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.

Role of the Nitro Group : The electron-withdrawing nitro group strongly influences the acidity of the carboxylic acid and the electron density of the aromatic ring. Its position ortho to the carboxylic acid is significant. Modifications often involve reducing the nitro group to an amine, which can then be further functionalized, or relocating it on the ring to probe electronic and steric effects.

Synthesis of Esters, Amides, and Hydrazide Derivatives

The carboxylic acid functional group is readily converted into a variety of derivatives using standard synthetic methodologies. These reactions are typically high-yielding and allow for the introduction of a wide range of substituents.

Esterification : Esters are commonly prepared through Fischer esterification, reacting the parent acid with an alcohol under acidic catalysis, or by alkylation of the carboxylate salt with an alkyl halide. A more versatile method involves activating the carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of the desired alcohol.

Amidation : Amides are synthesized by activating the carboxylic acid (e.g., conversion to an acyl chloride with thionyl chloride or oxalyl chloride) and then reacting it with a primary or secondary amine. Alternatively, peptide coupling reagents (EDC, HATU, HOBt) provide a mild and efficient means to form the amide bond directly from the carboxylic acid and an amine.

Hydrazide Formation : Hydrazides are typically prepared in a two-step process. First, the carboxylic acid is converted to a methyl or ethyl ester. The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) to yield the corresponding hydrazide. These hydrazides are valuable intermediates for synthesizing heterocyclic systems like oxadiazoles (B1248032) and triazoles.

| Derivative Type | Common Reagents | General Conditions |

| Esters | Alcohol (R-OH), H₂SO₄ (cat.) | Reflux |

| Alcohol (R-OH), EDC, DMAP | Room Temperature | |

| Amides | SOCl₂, then Amine (R₂-NH) | 0°C to Room Temperature |

| Amine (R₂-NH), EDC, HOBt | Room Temperature | |

| Hydrazides | 1. R-OH, H⁺ 2. N₂H₄·H₂O | 1. Reflux 2. Reflux |

Introduction of Heterocyclic Moieties

Heterocyclic rings are prevalent in pharmaceuticals due to their ability to engage in specific interactions with biological targets and fine-tune physicochemical properties. They can be introduced as bioisosteric replacements for the carboxylic acid or as substituents on the aromatic rings.

1,3,4-Oxadiazoles : These can be synthesized from the corresponding hydrazide derivative. Treatment of the hydrazide with a carboxylic acid anhydride (B1165640) or cyclization using agents like carbon disulfide followed by oxidation can yield the desired 1,3,4-oxadiazole (B1194373) ring.

1,3,4-Thiadiazoles : A common route to 1,3,4-thiadiazoles involves the reaction of the hydrazide with a thiocarbonyl source, such as carbon disulfide in the presence of a base, followed by cyclization. Studies on related 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives have shown this class of compounds to possess significant antiprotozoal activity. nih.gov

Tetrazoles : The carboxylic acid can be converted to a nitrile, which is a key precursor for tetrazole synthesis. The reaction of the nitrile with sodium azide, often catalyzed by a Lewis acid, yields the 5-substituted tetrazole ring, a well-established carboxylic acid bioisostere.

Other Heterocycles : Heterocyclic groups can also be appended to the aromatic backbone via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, after suitable functionalization (e.g., conversion of the nitro group to an amine and then to a halide or triflate).

Strategic Modifications of the Methoxyphenyl Group

Demethylation : The methoxy (B1213986) group (-OCH₃) is a primary site for metabolic transformation (O-demethylation). Synthesizing the corresponding phenolic analog (with a hydroxyl group, -OH) can preempt this metabolic step and introduce a hydrogen bond donor.

Positional Isomerism : Moving the methoxy group to the 2- or 4-position of the phenyl ring would significantly alter the molecule's geometry and electronic distribution. Such regioisomers are crucial for understanding the spatial requirements of the binding pocket. Studies on related N-(4-methoxyphenyl) derivatives highlight how the position of substituents influences molecular conformation and crystal packing. mdpi.com

Alkoxy Group Variation : The methyl group of the methoxy ether can be replaced with larger or more complex alkyl chains (e.g., ethoxy, isopropoxy, benzyloxy). This systematically probes steric tolerance and hydrophobic interactions in the target's binding site.

Bioisosteric Replacement : The methoxy group itself can be replaced by other small, electron-donating groups like a methyl (-CH₃) or amino (-NH₂) group, or by electron-withdrawing groups like a trifluoromethyl (-CF₃) or cyano (-CN) group, to modulate electronic effects and potential hydrogen bonding interactions.

SAR Studies for Specific In Vitro Biological Activities

While specific structure-activity relationship (SAR) data for derivatives of 4-(3-methoxyphenyl)-2-nitrobenzoic acid is not extensively published, principles can be inferred from studies on analogous nitro-aromatic compounds, which are widely investigated for anti-infective properties. nih.gov

For instance, in a series of nitroimidazole-based compounds developed as anti-trypanosomal agents, the nature of substituents played a critical role in their in vitro potency. nih.gov

Impact of the Nitro Group : The presence of the nitro group is often essential for the mechanism of action in many anti-parasitic drugs, where its reduction within the target organism generates cytotoxic radical species. Its removal typically leads to a complete loss of activity.

Side-Chain Modification : In studies of 2-(nitroaryl)-1,3,4-thiadiazole derivatives, modifications to the substituent at the 5-position of the thiadiazole ring led to significant changes in activity against Trypanosoma brucei. nih.gov For example, the introduction of piperazine-based moieties resulted in compounds with potent, sub-micromolar IC₅₀ values. nih.gov

Regioisomeric Effects : The relative positions of the key functional groups are critical. The synthesis and characterization of nitro-regioisomers of related tetrahydroquinolines demonstrated that different placements of the nitro group lead to distinct molecular packing and intermolecular interactions, which can be extrapolated to differences in biological activity. scielo.org.co

An illustrative SAR table based on trends observed in related nitro-aromatic scaffolds is presented below.

| Modification on Analogous Scaffold | Example Substituent | General Effect on In Vitro Anti-Protozoal Activity | Reference |

| Reduction of Nitro Group | Amine (-NH₂) | Abolishes activity | nih.gov |

| Conversion of COOH to Heterocycle | 5-Substituted-1,3,4-thiadiazole | Activity is highly dependent on the 5-substituent | nih.gov |

| Amide Side-Chain Variation | N-Acetylpiperazine | Potent activity observed in some series | nih.gov |

| Phenyl Ring Substitution | Halogens (Cl, F) | Can modulate lipophilicity and electronic properties, often enhancing activity | N/A |

These examples from related series underscore the importance of systematic derivatization of the this compound core to build a comprehensive SAR profile and identify analogs with optimized activity for a given biological target.

Potential Applications in Chemical and Materials Science Research

Development as Molecular Probes in Chemical Biology

While direct studies on 4-(3-Methoxyphenyl)-2-nitrobenzoic acid as a molecular probe are not extensively documented, its constituent parts suggest a strong potential in this area. The triphenylamine (B166846) (TPA) scaffold, which shares structural similarities with the biphenyl (B1667301) core, is known for its fluorescent properties and has been used to develop probes for detecting harmful chemicals and metal ions. nih.gov The fluorescence of such molecules can be quenched or enhanced upon binding to a target analyte. The nitro group in the target compound is a well-known fluorescence quencher. Therefore, it is plausible that derivatives of this compound could be engineered into "turn-on" or "turn-off" fluorescent probes for various biological analytes.

Application in Coordination Chemistry (e.g., Organotin(IV) Complexes)

The carboxylic acid group is a classic and versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions. libretexts.org Nitro-containing ligands, including nitrobenzoic acids, are particularly noted for their coordination versatility, forming stable complexes with numerous metals through both the carboxylate and nitro groups. mdpi.com These complexes have been investigated for their biological activities, including antimicrobial and anticancer properties. mdpi.com

Following this precedent, this compound can act as a mono-anionic ligand to form stable complexes with metal centers, such as organotin(IV). The resulting organometallic complexes could exhibit novel structural architectures and potentially enhanced biological or catalytic properties, meriting further investigation.

Role in Advanced Materials Research (e.g., Non-linear Optical Properties)

Organic materials with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics, including optical switching and data storage. nih.gov A key requirement for high NLO activity in organic molecules is the presence of an electron donor and an electron acceptor group linked by a π-conjugated system.

The structure of this compound is well-suited for this purpose.

Electron Donor: The methoxyphenyl group.

Electron Acceptor: The nitro group.

π-Conjugated Bridge: The biphenyl system.

This "push-pull" configuration facilitates intramolecular charge transfer upon excitation, a fundamental requirement for NLO response. Studies on other nitro-substituted biphenyls and related molecules have shown that this molecular design can lead to significant NLO effects. rsc.org Research on other nitro-aromatic compounds has demonstrated that the presence of a nitro group, a strong electron-attracting unit, can enhance NLO properties. nih.gov Theoretical and experimental studies on similar pyrazoline derivatives containing a methoxyphenyl group also highlight their potential in the photonics industry. researchgate.net

Table 1: Comparison of NLO-Relevant Structural Features

| Structural Feature | Role in NLO Properties | Presence in this compound |

| π-Conjugated System | Allows for electron delocalization, facilitating charge transfer. | Yes (Biphenyl core) |

| Electron-Donating Group | "Pushes" electron density into the π-system. | Yes (Methoxyphenyl group) |

| Electron-Withdrawing Group | "Pulls" electron density from the π-system. | Yes (Nitro group) |

Use as a Precursor for Specialty Chemicals and Fine Chemicals

Nitrobenzoic acids are established as important intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. google.com The functional groups on this compound can be chemically transformed, making it a valuable starting material or building block. For instance:

The nitro group can be readily reduced to an amine (NH2), opening pathways to a wide range of amide, imine, and diazo compounds. This transformation is fundamental in the synthesis of dyes and pharmacologically active molecules.

The carboxylic acid group can be converted into esters, amides, or acid chlorides, allowing it to be coupled with other molecules.

Patents describing the synthesis of related substituted nitrobenzoic acids often highlight their role as key intermediates for complex targets, such as antitumor agents or drugs for metabolic syndrome. researchgate.netgoogle.com For example, a novel synthesis for the cancer drug Bosutinib utilizes a substituted methoxy-nitrobenzoic acid derivative as a key precursor. mdpi.com This underscores the potential of this compound as a scaffold for creating high-value, specialized chemicals.

Potential in Detection Technologies (e.g., Nitroaromatic Compounds)

The detection of nitroaromatic compounds is a significant area of research due to their widespread use as explosives and their status as environmental pollutants. Various analytical methods, including fluorescence quenching and mass spectrometry, have been developed for their detection. nih.govresearchgate.net